molecular formula C4H4ClN3O2S B8067673 5-Chloropyrazine-2-sulfonamide

5-Chloropyrazine-2-sulfonamide

Cat. No.: B8067673
M. Wt: 193.61 g/mol
InChI Key: WMTXLJAIYGWDKB-UHFFFAOYSA-N
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Description

5-Chloropyrazine-2-sulfonamide is a nitrogen-containing heterocyclic compound with a molecular formula of C4H4ClN3O2S. It is characterized by the presence of a pyrazine ring substituted with a chlorine atom at the 5-position and a sulfonamide group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloropyrazine-2-sulfonamide typically involves the chlorination of pyrazine derivatives followed by sulfonamide formation. One common method starts with the chlorination of pyrazine to form 5-chloropyrazine. This intermediate is then reacted with a sulfonamide reagent under suitable conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and sulfonamide formation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Chloropyrazine-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Chloropyrazine-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. Additionally, the chlorine atom may enhance binding affinity through hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloropyrazine-2-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of a chlorine atom and a sulfonamide group makes it a versatile intermediate in the synthesis of various bioactive molecules .

Properties

IUPAC Name

5-chloropyrazine-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3O2S/c5-3-1-8-4(2-7-3)11(6,9)10/h1-2H,(H2,6,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMTXLJAIYGWDKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)Cl)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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